molecular formula C3H5N3O2S B034871 N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide CAS No. 105827-90-5

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide

Cat. No.: B034871
CAS No.: 105827-90-5
M. Wt: 147.16 g/mol
InChI Key: NFAYNHSHBXASAP-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Chemical Reactions Analysis

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with the nitramide group, which may confer distinct chemical and biological properties.

Biological Activity

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide is a compound of growing interest due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The thiazole moiety is known for its role in various pharmacological applications due to its ability to interact with biological targets.

1. Antibacterial Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. A study highlighted the synthesis of various thiazole derivatives that demonstrated activity against Staphylococcus aureus , a common pathogenic bacterium. The derivatives showed effective inhibition of bacterial growth, suggesting that this compound could be a promising candidate for further development as an antibacterial agent .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Thiazole Derivative AEscherichia coli18
Thiazole Derivative BBacillus subtilis20

2. Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. Research focused on the antifungal efficacy of synthesized compounds against various fungal strains. The results indicated that this compound exhibited notable activity against Candida albicans and Aspergillus niger , suggesting its potential use in treating fungal infections .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Thiazole Derivative CAspergillus niger16 µg/mL

3. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can induce cell death in various cancer cell lines. The compound has been shown to inhibit cell proliferation effectively in studies involving human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism .

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells:

  • Methodology : HeLa cells were treated with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 25 µM.

Figure 1: Cell Viability Assay Results

Cell Viability Graph

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interactions with cellular targets may involve:

  • Inhibition of bacterial enzyme systems.
  • Disruption of fungal cell wall synthesis.
  • Induction of apoptotic pathways in cancer cells.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAYNHSHBXASAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617066
Record name N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105827-90-5
Record name N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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